Hydroxysafflor Yellow A

Beschreibung

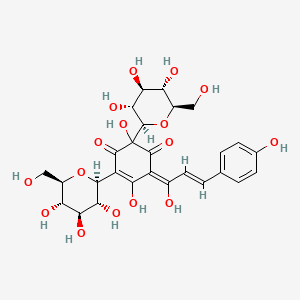

This compound is a natural product found in Carthamus tinctorius with data available.

Eigenschaften

IUPAC Name |

(6E)-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2/b6-3+,14-11+/t12-,13-,16-,17-,19+,20+,21-,22-,23+,26-,27?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVUBSCVWHLRGE-UXEKTNMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=C\2/C(=C(C(=O)C(C2=O)([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)/O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801031226 | |

| Record name | Hydroxysafflor yellow A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78281-02-4 | |

| Record name | Hydroxysafflor yellow A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078281024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxysafflor yellow A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYSAFFLOR YELLOW A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HI7O919OYZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Neuroprotective Mechanisms of Hydroxysafflor Yellow A (HSYA)

Executive Summary: Hydroxysafflor Yellow A (HSYA), a primary bioactive chalcone (B49325) glycoside extracted from the flowers of Carthamus tinctorius L., has demonstrated significant pharmacological potential in the treatment of cerebrovascular diseases.[1][2] Extensive preclinical research has illuminated its multifaceted neuroprotective properties, which are attributed to a complex interplay of anti-oxidative, anti-inflammatory, and anti-apoptotic activities. HSYA exerts its effects by modulating a variety of critical signaling pathways, thereby preserving neuronal integrity, maintaining blood-brain barrier function, and promoting recovery from ischemic and traumatic brain injuries. This technical guide provides an in-depth analysis of the core mechanisms of action of HSYA, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades to support further research and drug development.

Core Neuroprotective Mechanisms of Action

HSYA's neuroprotective efficacy stems from its ability to concurrently target multiple pathological processes that unfold following a neurological insult. These mechanisms are not mutually exclusive and often involve significant crosstalk.

Attenuation of Oxidative Stress

Oxidative stress is a critical driver of secondary injury in many neurological disorders, arising from an imbalance between the production of reactive oxygen species (ROS) and the capacity of endogenous antioxidant systems.[3] HSYA effectively mitigates oxidative stress through several key actions:

-

Scavenging Free Radicals: HSYA directly scavenges oxygen free radicals.[4]

-

Enhancing Endogenous Antioxidants: It increases the activity of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[5]

-

Reducing Lipid Peroxidation: HSYA treatment leads to a decrease in malondialdehyde (MDA), a key product of lipid peroxidation.

A significant mechanism underlying these effects is the activation of the SIRT1 (Sirtuin 1) signaling pathway . HSYA has been shown to upregulate the expression of SIRT1, which in turn promotes the expression of downstream targets like forkhead box O1 (FOXO1) and peroxisome proliferator-activated receptor coactivator 1α (PGC1α), both of which are crucial for cellular stress resistance and mitochondrial biogenesis.

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a major contributor to neuronal loss following injury. HSYA confers potent anti-apoptotic effects by:

-

Modulating the Bcl-2 Family: It restores the balance between pro- and anti-apoptotic proteins by increasing the expression of Bcl-2 and decreasing the expression of Bax. This action stabilizes the mitochondrial membrane and prevents the release of pro-apoptotic factors like cytochrome c.

-

Inhibiting Caspase Activation: HSYA treatment has been shown to reduce the activity of executioner caspases, such as caspase-3 and caspase-9.

-

Regulating Autophagy-Related Apoptosis: HSYA can activate protective autophagy through the HIF-1α/BNIP3 pathway, which helps clear damaged organelles and prevent the initiation of apoptosis.

Modulation of Neuroinflammation

Neuroinflammation, characterized by the activation of microglia and the release of inflammatory mediators, exacerbates neuronal damage. HSYA exhibits powerful anti-inflammatory properties by targeting key inflammatory cascades:

-

Inhibition of Pro-inflammatory Cytokines: HSYA suppresses the excessive secretion of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

-

TLR4/NF-κB Pathway Inhibition: It inhibits the Toll-like receptor 4 (TLR4)-mediated signaling pathway, which prevents the activation of the master inflammatory regulator, nuclear factor-kappa B (NF-κB).

-

JAK2/STAT3 Pathway Regulation: In cerebral ischemia models, HSYA downregulates the phosphorylation of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3), while promoting the expression of the inhibitory protein SOCS3 (Suppressor of Cytokine Signaling 3).

-

MAPK Pathway Modulation: HSYA has been found to regulate the mitogen-activated protein kinase (MAPK) pathway, notably by reducing the phosphorylation of p38 and JNK, which are involved in stress and inflammatory responses.

Protection of the Blood-Brain Barrier (BBB)

The integrity of the BBB is crucial for maintaining central nervous system homeostasis, and its disruption leads to vasogenic edema and infiltration of harmful substances. HSYA protects the BBB by:

-

Enhancing Tight Junctions: HSYA increases the expression of key tight junction proteins, including occludin, claudin-1, and zonula occludens-1 (ZO-1), thereby reducing BBB permeability.

-

Inhibiting Inflammatory Damage: By suppressing inflammatory pathways like TLR4/NF-κB, HSYA prevents inflammation-mediated damage to the BBB. The full pathway involves TLR4/PI3K/AKT/JNK1/2/14-3-3ε/NF-κBp65.

-

Activating Protective Pathways: The Caveolin-1 (Cav-1) pathway, which is involved in preserving BBB integrity, has been shown to be stimulated by HSYA.

Amelioration of Excitotoxicity

Excessive release of the neurotransmitter glutamate (B1630785) following an ischemic event leads to overactivation of N-methyl-D-aspartate receptors (NMDARs), causing calcium overload and neuronal death. HSYA counteracts this by down-regulating the expression of the NR2B subunit of the NMDA receptor, which is critically involved in mediating excitotoxic damage.

Key Signaling Pathways in HSYA-Mediated Neuroprotection

The diverse neuroprotective effects of HSYA are orchestrated through its modulation of several interconnected signaling pathways. The following diagrams illustrate these core pathways.

Caption: HSYA's anti-inflammatory and BBB-protective mechanisms.

Caption: HSYA's anti-apoptotic and anti-oxidative stress mechanisms.

Quantitative Efficacy of HSYA

The neuroprotective effects of HSYA have been quantified in numerous preclinical studies. The following tables summarize key findings from both in vivo and in vitro models.

Table 1: Summary of In Vivo Neuroprotective Effects of HSYA

| Model | Species | HSYA Dosage | Therapeutic Window | Key Outcomes | Reference |

|---|---|---|---|---|---|

| MCAO | Rat | 4, 8, 16 mg/kg | Within 3h post-ischemia | Dose-dependent reduction in infarct volume and cerebral edema; improved neurological function. | |

| MCAO | Rat | 2.5, 5, 10 mg/kg | Post-I/R | Reduced infarct volume, improved neurological function. | |

| TBI | Rat | 30 mg/kg | Post-TBI | Attenuated BBB permeability, reduced pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). | |

| SCI | Rat | 8 mg/kg (initial), 14 mg/kg (daily) | 1h post-injury | Improved limb function, reduced tissue injury, decreased MDA, and increased SOD activity. |

| 6-OHDA | Mouse | 2, 4, 8 mg/kg | - | Protected against dopaminergic neurodegeneration, reduced apoptosis and neuroinflammation. | |

Table 2: Summary of In Vitro Neuroprotective Effects of HSYA

| Model | Cell Type | HSYA Concentration | Key Outcomes | Reference |

|---|---|---|---|---|

| OGD/R | Primary Hippocampal Neurons | 40, 60, 80 μM | Dose-dependent increase in cell viability, decreased LDH release, ROS, and MDA. | |

| OGD/R | SH-SY5Y Cells | - | Increased expression of HIF-1α, promoted autophagy, and decreased apoptosis. | |

| NMDA Injury | Primary Cortical Neurons | - | Attenuated excitotoxic neuronal death, downregulated NR2B receptor expression. | |

| OGD/R | PC12 Cells | 10 μM | Reduced ROS levels, improved mitochondrial membrane potential. |

| 6-OHDA Injury | SH-SY5Y Cells | 10 x 10⁻⁶ mol/L | Decreased levels of iNOS, COX-2, and NF-κB; regulated MAPK pathway. | |

Detailed Experimental Methodologies

The following protocols are representative of the key experiments used to elucidate the neuroprotective mechanisms of HSYA.

In Vivo Models

-

Middle Cerebral Artery Occlusion (MCAO) Model:

-

Objective: To simulate focal cerebral ischemia-reperfusion (I/R) injury.

-

Procedure: Adult male Sprague-Dawley rats or C57BL/6J mice are anesthetized. A nylon monofilament is inserted via the external carotid artery into the internal carotid artery to occlude the origin of the middle cerebral artery. Occlusion is typically maintained for 1-2 hours, after which the filament is withdrawn to allow for reperfusion. HSYA (dissolved in saline) is administered, often via intraperitoneal (i.p.) or intravenous (i.v.) injection, at specific time points before or after the ischemic event (e.g., 3 hours post-ischemia).

-

Key Assessments: Neurological deficit scoring, infarct volume measurement (using TTC staining), and brain water content (for edema).

-

-

Traumatic Brain Injury (TBI) Model:

-

Objective: To induce a controlled cortical impact injury.

-

Procedure: A craniotomy is performed on an anesthetized rat. A controlled cortical impact device is used to deliver a precise impact to the exposed dura. HSYA (e.g., 30 mg/kg) is administered post-injury.

-

Key Assessments: BBB permeability (measured by Evans Blue dye extravasation), Western blot for tight junction proteins (occludin, claudin-1), and ELISA/PCR for inflammatory markers.

-

In Vitro Models

-

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model:

-

Objective: To mimic ischemic conditions in cultured cells.

-

Procedure: Primary neurons or cell lines (e.g., SH-SY5Y, PC12) are washed and incubated in a glucose-free medium (e.g., Earle's balanced salt solution) inside a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a set duration (e.g., 2-4 hours). To simulate reperfusion, the medium is replaced with normal glucose-containing culture medium, and cells are returned to a normoxic incubator. HSYA is typically added during the "reperfusion" phase.

-

Key Assessments: Cell viability (MTT assay), cell death (LDH release assay), apoptosis (TUNEL staining, Hoechst 33342 staining), and ROS production (DCFH-DA assay).

-

Biochemical and Histological Assays

-

Western Blot Analysis:

-

Objective: To quantify the expression levels of specific proteins.

-

Procedure: Protein is extracted from brain tissue or cell lysates. Samples are separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-JAK2, SIRT1, NF-κB) followed by HRP-conjugated secondary antibodies. Bands are visualized using chemiluminescence and quantified via densitometry.

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Staining:

-

Objective: To detect DNA fragmentation characteristic of late-stage apoptosis.

-

Procedure: Brain tissue sections or cultured cells are fixed and permeabilized. The TUNEL reaction mixture, containing TdT and fluorescently labeled dUTP, is added to label the 3'-hydroxyl ends of fragmented DNA. Apoptotic cells are then visualized and quantified using fluorescence microscopy.

-

Conclusion and Future Directions

This compound is a promising natural compound with robust neuroprotective properties, acting through a constellation of mechanisms that collectively combat oxidative stress, inflammation, apoptosis, and excitotoxicity. Its ability to preserve the blood-brain barrier and modulate critical signaling pathways like SIRT1, TLR4/NF-κB, and JAK/STAT underscores its potential as a therapeutic agent for complex neurological disorders such as ischemic stroke and traumatic brain injury.

Future research should focus on bridging the gap between these extensive preclinical findings and clinical applications. This includes conducting well-designed clinical trials to establish the safety and efficacy of HSYA in human patients. Furthermore, advanced studies employing proteomic and metabolomic approaches could uncover novel molecular targets and provide a more holistic understanding of HSYA's pharmacological network, paving the way for the development of more targeted and effective neuroprotective strategies.

References

- 1. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]

- 2. This compound acutely attenuates blood-brain barrier permeability, oxidative stress, inflammation and apoptosis in traumatic brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]

- 5. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Hydroxysafflor Yellow A: A Comprehensive Technical Guide on its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysafflor Yellow A (HSYA) is a prominent water-soluble quinochalcone C-glycoside extracted from the dried flowers of Carthamus tinctorius L., commonly known as safflower.[1][2][3] It is a major bioactive constituent of this traditional Chinese medicine, which has been historically used for promoting blood circulation and alleviating pain.[1][4] In modern pharmacology, HSYA is the principal active component in Safflor Yellow injections, approved for the treatment of angina pectoris and cerebral infarction. This technical guide provides an in-depth overview of the physicochemical properties of HSYA, complete with experimental protocols and a visualization of its known signaling pathways, to support further research and drug development efforts.

Physicochemical Properties

HSYA is an orange-yellow amorphous powder. Its chemical structure and key physicochemical parameters are summarized in the tables below.

General and Chemical Properties

| Property | Value | Source |

| Chemical Name | (6E)-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione | PubChem |

| Molecular Formula | C27H32O16 | |

| Molecular Weight | 612.53 g/mol | PubChem |

| Appearance | Orange-yellow amorphous powder | |

| CAS Number | 78281-02-4 | PubChem |

Spectroscopic and Chromatographic Properties

| Property | Value | Source |

| Maximum UV Absorption (λmax) | 403 nm | |

| HPLC Retention Time | Varies depending on the method. A typical retention time is around 20 minutes under specific conditions. |

Physicochemical Parameters

| Property | Value | Remarks | Source |

| Melting Point | 184-186 °C | Experimental value. | |

| pKa | 4.50 ± 1.00 | Predicted value. HSYA contains phenolic hydroxyl groups. | |

| logP (Octanol/Water) | -3.5 | Predicted value, indicating high hydrophilicity. |

Solubility Data

| Solvent | Temperature | Solubility | Source |

| Water | 20 °C | 258.814 ± 14.519 mg/mL | |

| Water | 50 °C | 321.877 ± 6.756 mg/mL | |

| DMSO | Not Specified | ≥61.3 mg/mL | |

| Ethanol | Not Specified | <3.07 mg/mL | |

| Chloroform, Benzene, Ethyl Acetate | Not Specified | Practically insoluble |

Stability Profile

HSYA is known to be unstable under certain conditions:

-

pH: It is relatively stable at a pH range of 3-7. However, it degrades rapidly under strong acidic or alkaline conditions.

-

Temperature: HSYA is sensitive to high temperatures and degrades readily at water temperatures greater than 60°C.

-

Light: Exposure to light can cause degradation. It should be stored away from light. The addition of small amounts of ethylenediamine (B42938) tetra-acetic acid (EDTA) and ascorbic acid can improve its stability.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical and analytical parameters are provided below.

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of HSYA in water.

Methodology:

-

Preparation: Add an excess amount of HSYA to a known volume of purified water in a sealed glass vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 20°C or 50°C) using a shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid HSYA.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) and determine the concentration of the dissolved HSYA using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at 403 nm.

-

Calculation: The solubility is calculated from the concentration of the diluted supernatant, taking into account the dilution factor.

Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point range of HSYA using a standard melting point apparatus.

Methodology:

-

Sample Preparation: Ensure the HSYA sample is completely dry and finely powdered.

-

Capillary Loading: Load a small amount of the powdered HSYA into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

-

Measurement: Place the capillary tube into the heating block of a melting point apparatus.

-

Heating: Heat the block rapidly to a temperature about 10-15°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The recorded range is the melting point of the sample.

Determination of Octanol-Water Partition Coefficient (logP) (Shake-Flask Method)

This method is the gold standard for experimentally determining the lipophilicity of a compound.

Methodology:

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of n-octanol and water, shaking vigorously, and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of HSYA in the n-octanol-saturated water.

-

Partitioning: Add a known volume of the HSYA stock solution to a separation funnel and add an equal volume of water-saturated n-octanol.

-

Equilibration: Shake the funnel for a predetermined period to allow for the partitioning of HSYA between the two phases.

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Carefully separate the aqueous and n-octanol phases. Determine the concentration of HSYA in each phase using a validated analytical method, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of HSYA in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

High-Performance Liquid Chromatography (HPLC) for Quantification

This is a typical HPLC method for the analysis and quantification of HSYA.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is often employed. For example, a mixture of methanol (B129727) and water containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape. The gradient program would typically start with a lower concentration of methanol and gradually increase.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection Wavelength: 403 nm.

-

Quantification: A calibration curve is generated using standard solutions of HSYA of known concentrations. The concentration of HSYA in unknown samples is determined by comparing their peak areas to the calibration curve.

Signaling Pathways and Molecular Interactions

HSYA exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the known interactions of HSYA with these pathways.

HSYA and the PI3K/Akt/mTOR Signaling Pathway

HSYA has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial in cell survival, proliferation, and apoptosis. By inhibiting PI3K, HSYA can suppress the phosphorylation of Akt and subsequently mTOR, leading to anti-proliferative and pro-apoptotic effects in various cell types.

HSYA and the ERK/MAPK Signaling Pathway

The ERK/MAPK pathway is another critical regulator of cell proliferation, differentiation, and survival. HSYA has been found to suppress the activation of this pathway. Molecular docking studies suggest that HSYA may directly interact with key kinases in this cascade, such as ERK, p38, and JNK, thereby inhibiting their downstream signaling.

HSYA and the cAMP/PKA Signaling Pathway

The cAMP/PKA pathway is involved in a wide range of cellular processes. While the precise mechanism is still under investigation, HSYA is thought to influence this pathway, potentially by modulating the levels of cyclic AMP (cAMP) or the activity of Protein Kinase A (PKA), leading to downstream cellular effects.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound, catering to the needs of researchers and professionals in drug development. The presented data, structured in clear tables, along with detailed experimental protocols, offers a practical foundation for further investigation. The visualization of HSYA's interaction with key signaling pathways provides insights into its mechanisms of action, highlighting its potential as a therapeutic agent. Further research is warranted to fully elucidate its pharmacological profile and to explore its full therapeutic potential.

References

- 1. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Hydroxysafflor Yellow A (HSYA) Signaling Pathways in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms through which Hydroxysafflor Yellow A (HSYA), a primary active component of Carthamus tinctorius L. (safflower), exerts its anti-cancer effects. This document details the signaling pathways modulated by HSYA in various cancer cells, presents quantitative data from pertinent studies, and offers detailed protocols for key experimental procedures.

Core Signaling Pathways Modulated by HSYA in Cancer

HSYA has been demonstrated to influence several critical signaling pathways that are often dysregulated in cancer, leading to the inhibition of cell proliferation, migration, and invasion, and the induction of apoptosis.[1] The primary pathways affected include the PI3K/Akt/mTOR, ERK/MAPK, and NF-κB signaling cascades. Additionally, HSYA has been shown to activate the PPARγ/PTEN/Akt pathway.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, survival, and angiogenesis. In many cancers, this pathway is constitutively active. HSYA has been shown to inhibit this pathway, contributing to its anti-cancer effects. For instance, in non-small cell lung cancer (NSCLC) cells, HSYA suppresses LPS-induced proliferation, migration, and invasion by inhibiting the PI3K/Akt/mTOR pathway.[1] In liver cancer, HSYA induces apoptosis by regulating the PI3K/Akt/mTOR pathway.[1]

The ERK/MAPK signaling pathway is another critical regulator of cell proliferation, differentiation, and survival. HSYA has been found to modulate this pathway to exert its anti-tumor activities. In hepatocellular carcinoma, HSYA inhibits angiogenesis by blocking the ERK/MAPK pathway.[2] This inhibition leads to a decrease in the expression of proliferation-related genes such as cyclin D1, c-Myc, and c-Fos.[2] Furthermore, in NSCLC cells, HSYA suppresses proliferation, migration, and invasion by inhibiting the ERK/MAPK signaling pathway.

The NF-κB signaling pathway is a key regulator of inflammation, immunity, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers. HSYA has been shown to inhibit the activation of NF-κB. In H22 tumor-bearing mice, HSYA suppresses angiogenesis by blocking the NF-κB signaling pathway. This involves the downregulation of p65 expression in the nucleus and the inhibition of IκB phosphorylation and degradation.

In colorectal cancer cells, HSYA has been found to exert its anti-cancer effects by activating the PPARγ/PTEN/Akt signaling pathway. Activation of PPARγ leads to the upregulation of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway. This cascade of events results in the inhibition of cell proliferation, migration, and invasion.

Quantitative Data on HSYA's Anti-Cancer Effects

The following tables summarize the quantitative data on the effects of HSYA on various cancer cell lines.

Table 1: IC50 Values of HSYA in Cancer Cell Lines

| Cell Line | Cancer Type | HSYA Concentration (µM) | Effect | Reference |

| HCT116 | Colorectal Cancer | 25, 50, 100 | Significantly reduced cell viability | |

| A549 | Non-small cell lung cancer | 5, 10, 20 | Significantly suppressed cell proliferation | |

| H1299 | Non-small cell lung cancer | 5, 10, 20 | Significantly suppressed cell proliferation | |

| MCF-7 | Breast Cancer | Not specified | HSYB (isomer) inhibited proliferation | |

| Jurkat | T-cell acute lymphoblastic leukemia | Not specified | Inhibited proliferation in a concentration-dependent manner |

Table 2: Effects of HSYA on Protein Expression and Cell Processes

| Cancer Type | Cell Line(s) | HSYA Treatment | Observed Effect | Reference |

| Colorectal Cancer | HCT116 | 25, 50, 100 µM | Increased Bax, cleaved-caspase3, E-cadherin; Decreased PCNA, Bcl-2, N-cadherin, vimentin, p-Akt | |

| Non-small cell lung cancer | A549, H1299 | Not specified | Suppressed EMT | |

| Hepatocellular Carcinoma | HepG2, H22 | Not specified | Decreased MMP-2, MMP-9, COX-2 | |

| Hepatocellular Carcinoma | H22 tumor-bearing mice | Not specified | Decreased VEGF A, bFGF, VEGFR1; Decreased p-ERK1/2, nuclear p65; Increased cytoplasmic p65 | |

| Liver Cancer | Not specified | Not specified | Downregulated LAMP1 expression |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on HSYA's anti-cancer effects.

This protocol is adapted for determining the effect of HSYA on the viability of cancer cells.

-

Materials:

-

Cancer cell line of interest

-

96-well plates

-

Complete culture medium

-

HSYA stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of HSYA (e.g., 0, 25, 50, 100 µM) and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

-

References

The Discovery, Isolation, and Scientific Significance of Hydroxysafflor Yellow A from Carthamus tinctorius

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Hydroxysafflor yellow A (HSYA), a principal active chalcone (B49325) glycoside from the flowers of Carthamus tinctorius L. (safflower), has garnered significant attention within the scientific community for its diverse pharmacological activities. First isolated in 1993, HSYA is a water-soluble compound known for its therapeutic potential in cardiovascular and cerebrovascular diseases, attributed to its anti-inflammatory, antioxidant, and anti-platelet aggregation properties.[1] This technical guide provides an in-depth overview of the discovery and isolation of HSYA, presenting detailed experimental protocols for its extraction and purification. Quantitative data from various methodologies are summarized to facilitate comparison. Furthermore, this guide illustrates the key signaling pathways modulated by HSYA, offering insights into its molecular mechanisms of action for researchers and professionals in drug development.

Introduction: Discovery and Pharmacological Profile

Carthamus tinctorius L., commonly known as safflower, has a long history of use in traditional Chinese medicine for promoting blood circulation and treating cardiovascular ailments.[2][3] The therapeutic effects of safflower are largely attributed to its vibrant yellow pigments, among which this compound (HSYA) is the most abundant and pharmacologically active constituent.[1]

HSYA (Molecular Formula: C₂₇H₃₂O₁₆, Molecular Weight: 612.53 g/mol ) is a C-glucosyl quinochalcone.[2] Its discovery and subsequent research have revealed a broad spectrum of biological activities, including but not limited to, neuroprotective effects, antitumor activity, and regulation of metabolic processes. The Safflor yellow injection, which predominantly contains HSYA, has been approved by the China State Food and Drug Administration for the treatment of angina pectoris. The multifaceted therapeutic potential of HSYA underscores the importance of efficient and standardized methods for its isolation and purification to ensure the quality and efficacy of HSYA-based therapeutics.

Experimental Protocols: Extraction and Purification of HSYA

The isolation of HSYA from Carthamus tinctorius involves two primary stages: extraction of the crude compound from the plant material and subsequent purification to achieve a high degree of purity. Various methods have been developed and optimized for both stages.

Extraction Methodologies

HSYA is highly soluble in water and polar solvents, a property that forms the basis of most extraction techniques.

2.1.1. Ultrasonic-Assisted Water Extraction (High-Yield Method)

This method is favored for its efficiency and high yield.

-

Sample Preparation: Dried safflower flowers are pulverized into a fine powder to increase the surface area for extraction.

-

Extraction:

-

Combine the safflower powder with purified water in a ratio of 1:10 to 1:15 (w/v).

-

Perform ultrasonic extraction at a frequency of 40 kHz for 40-60 minutes at a controlled temperature of 40-60°C.

-

Filter the mixture to obtain the crude aqueous extract.

-

Cool the extract to room temperature and centrifuge to remove any remaining solid particles.

-

Purification Strategies

A multi-step purification process is typically employed to isolate HSYA from the crude extract.

2.2.1. Macroporous Adsorption Resin Chromatography

This technique is effective for the initial separation and concentration of HSYA.

-

Resin Preparation: Use a macroporous adsorption resin (e.g., HZ801 or D101). Pre-treat and equilibrate the resin according to the manufacturer's instructions.

-

Column Chromatography:

-

Load the centrifuged crude extract onto the equilibrated resin column at a controlled flow rate.

-

Wash the column with distilled water to remove impurities such as sugars and other highly polar compounds.

-

Elute the adsorbed compounds using a stepwise gradient of ethanol-water solutions (e.g., 10%, 20%, 40%, 60% ethanol). HSYA typically elutes in the lower to mid-range ethanol (B145695) fractions.

-

Collect the fractions and monitor for the presence of HSYA using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

2.2.2. Sephadex LH-20 Gel Filtration Chromatography

This step is used for further purification to remove compounds with different molecular weights.

-

Column Preparation: Swell and pack a Sephadex LH-20 column with purified water as the eluent.

-

Chromatography:

-

Concentrate the HSYA-rich fractions from the macroporous resin step and load the sample onto the Sephadex LH-20 column.

-

Elute with purified water at a controlled linear flow rate (e.g., 1-10 cm/h).

-

Collect the fractions and analyze for HSYA content.

-

2.2.3. High-Performance Liquid Chromatography (HPLC) Purification

For achieving the highest purity, preparative HPLC is often the final step.

-

System: A preparative HPLC system with a C18 column is commonly used.

-

Mobile Phase: A typical mobile phase consists of a gradient of methanol (B129727) and water, often with a small percentage of formic or acetic acid to improve peak shape.

-

Detection: Monitor the elution at the maximum absorption wavelength of HSYA, which is around 403 nm.

-

Collection: Collect the peak corresponding to HSYA.

2.2.4. Final Processing

-

Ultrafiltration: The purified HSYA solution can be further concentrated and desalted using ultrafiltration.

-

Lyophilization: Freeze-dry the purified solution to obtain HSYA as a dry powder.

Data Presentation: Quantitative Analysis of Isolation Methods

The efficiency of HSYA isolation varies significantly with the chosen methodology. The following tables summarize quantitative data from various published studies.

Table 1: Comparison of HSYA Extraction Methods from Carthamus tinctorius

| Extraction Method | Solvent | Raw Material (g) | Yield (%) | Reference |

| Water Immersion | Water | 800 | 0.023 | |

| Water Immersion | Water | 2000 | 0.066 | |

| Smashing Tissue Extraction | Not Specified | Not Specified | 1.359 | |

| Microwave-Assisted Extraction | Water | Not Specified | 6.96 | |

| Ultrasonic Extraction | Water | Not Specified | 12.25 | |

| Soxhlet Extraction | Not Specified | Not Specified | 13.09 | |

| Matrix Solid-Phase Dispersion | Not Specified | Not Specified | 14.89 | |

| DMSO Extraction | DMSO | 2.0 | 14.56 |

Table 2: Purity and Yield from a High-Yield Purification Protocol

| Purification Step | Yield (%) | Purity (%) | Reference |

| Ultrasonic Water Extraction | - | - | |

| HZ801 Macroporous Resin | - | - | |

| Sephadex LH-20 Chromatography | - | - | |

| Ultrafiltration & Freeze Drying | 62.7 | 99.8 |

Visualization of Experimental and Logical Relationships

Experimental Workflow for HSYA Isolation

The following diagram illustrates a comprehensive workflow for the isolation and purification of HSYA from Carthamus tinctorius.

Key Signaling Pathways Modulated by HSYA

HSYA exerts its pharmacological effects by modulating several key intracellular signaling pathways. The diagram below illustrates the interplay between these pathways upon HSYA stimulation.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential, particularly in the realm of cardiovascular and cerebrovascular diseases. The development of efficient and scalable methods for its isolation and purification is paramount for advancing its clinical application. This technical guide has provided a comprehensive overview of the discovery of HSYA, detailed experimental protocols for its high-yield isolation, and a summary of quantitative data to aid researchers in their endeavors. The visualization of the experimental workflow and the key signaling pathways offers a clear and concise understanding of both the practical and mechanistic aspects of HSYA research. Further investigation into the nuanced molecular interactions of HSYA will undoubtedly pave the way for novel drug development strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling Pathways and Downstream Effectors of Host Innate Immunity in Plants - PMC [pmc.ncbi.nlm.nih.gov]

Hydroxysafflor Yellow A: A Comprehensive Review of its Cardiovascular Effects

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Hydroxysafflor Yellow A (HSYA) is a prominent water-soluble quinochalcone C-glycoside extracted from the florets of the safflower plant (Carthamus tinctorius L.).[1] Traditional Chinese medicine has long utilized safflower for its purported benefits in improving blood circulation.[1] Modern pharmacological research has increasingly focused on HSYA, revealing its significant potential in the treatment and management of cardiovascular diseases (CVDs).[1][2] This technical guide provides a comprehensive review of the existing literature on the cardiovascular effects of HSYA, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways.

I. Cardioprotective Effects of this compound

HSYA has demonstrated a wide range of cardioprotective effects in various preclinical models of cardiovascular disease. These effects are primarily attributed to its potent anti-inflammatory, antioxidant, anti-apoptotic, and pro-angiogenic properties.[3]

Reduction of Myocardial Infarct Size and Improvement of Cardiac Function

A meta-analysis of 28 studies involving 686 rodents revealed that HSYA significantly decreases the size of myocardial infarction. Furthermore, HSYA treatment has been shown to improve cardiac function indicators, including Left Ventricular Ejection Fraction (LVEF), Left Ventricular Systolic Pressure (LVSP), and the maximum rate of rise and fall of left ventricular pressure (+dp/dt max and -dp/dt max).

Attenuation of Myocardial Injury Markers

HSYA administration leads to a significant reduction in the levels of key biomarkers of myocardial injury, namely cardiac troponin I (cTnI) and creatine (B1669601) kinase-MB (CK-MB). This indicates a protective effect against cardiomyocyte damage during ischemic events.

Anti-inflammatory Effects

Chronic inflammation is a key driver in the pathogenesis of atherosclerosis and other cardiovascular diseases. HSYA exerts potent anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This anti-inflammatory action is mediated, in part, through the inhibition of the Nod-like receptor protein 3 (NLRP3) inflammasome and the suppression of the nuclear factor kappa-B (NF-κB) signaling pathway.

Antioxidant Effects

Oxidative stress plays a crucial role in the pathophysiology of various cardiovascular conditions. HSYA demonstrates significant antioxidant activity by increasing the levels of superoxide (B77818) dismutase (SOD) and nitric oxide (NO), while decreasing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.

II. Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies investigating the cardiovascular effects of HSYA.

Table 1: Effect of HSYA on Myocardial Infarct Size and Cardiac Function

| Animal Model | HSYA Dosage | Administration Route | Duration of Treatment | Myocardial Infarct Size Reduction (%) | LVEF Improvement (%) | Reference |

| Rat (Myocardial Ischemia/Reperfusion) | 4, 8, 16 mg/kg | Femoral vein injection | Single dose | Dose-dependent reduction | Not Reported | |

| Rat (Acute Myocardial Infarction) | 20, 40 mg/kg | Intravenous | Single dose | Not Reported | Not Reported | |

| Mouse (Myocardial Ischemia/Reperfusion) | 1.25, 5, 20 µmol/L (in vitro) | In vitro | Pre-treatment | Not Applicable | Not Applicable |

Table 2: Effect of HSYA on Myocardial Injury Biomarkers

| Animal Model/Cell Line | HSYA Dosage | Administration Route/Condition | Duration of Treatment | cTnI Reduction (%) | CK-MB Reduction (%) | Reference |

| Rat (Myocardial Ischemia/Reperfusion) | Not Specified | Isolated coronary artery perfusion | Not Specified | Significant reduction | Significant reduction | |

| Rat (Acute Myocardial Infarction) | 20, 40 mg/kg | Intravenous | 360 min post-AMI | Not Reported | Not Reported | |

| H9c2 cells (Oxygen-Glucose Deprivation/Reoxygenation) | 1.25, 5, 20 µmol/L | In vitro | 6 hours | Significant reduction | Significant reduction |

Table 3: Effect of HSYA on Inflammatory Cytokines and Oxidative Stress Markers

| Animal Model/Cell Line | HSYA Dosage | Administration Route/Condition | Duration of Treatment | TNF-α Reduction (%) | IL-6 Reduction (%) | SOD Increase (%) | MDA Reduction (%) | Reference |

| Rat (Myocardial Ischemia/Reperfusion) | Not Specified | Isolated coronary artery perfusion | Not Specified | Not Reported | Significant reduction | Not Reported | Not Reported | |

| Rat (Acute Myocardial Infarction) | 20, 40 mg/kg | Intravenous | 360 min post-AMI | Not Reported | Significant reduction | Not Reported | Not Reported | |

| H9c2 cells (Oxygen-Glucose Deprivation/Reoxygenation) | 1.25, 5, 20 µmol/L | In vitro | 6 hours | Not Reported | Not Reported | Significant increase | Significant reduction |

III. Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on the cardiovascular effects of HSYA.

In Vivo Model: Myocardial Ischemia/Reperfusion (MI/R) Injury in Rats

-

Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.

-

Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of sodium pentobarbital.

-

Surgical Procedure:

-

The trachea is intubated to provide artificial ventilation.

-

A left thoracotomy is performed to expose the heart.

-

The left anterior descending (LAD) coronary artery is ligated with a silk suture.

-

Myocardial ischemia is confirmed by the appearance of a pale color in the myocardium.

-

After a period of ischemia (e.g., 30 minutes), the ligature is released to allow for reperfusion (e.g., 24 hours).

-

-

HSYA Administration: HSYA is typically dissolved in saline and administered intravenously at the onset of reperfusion.

-

Infarct Size Measurement:

-

At the end of the reperfusion period, the heart is excised.

-

The LAD is re-occluded, and a dye such as Evans blue is perfused to delineate the area at risk (AAR).

-

The heart is then sliced and incubated in a solution of triphenyltetrazolium (B181601) chloride (TTC). Viable tissue stains red, while infarcted tissue remains pale.

-

The areas of infarction and AAR are measured using digital imaging software. Infarct size is expressed as a percentage of the AAR.

-

In Vitro Model: Hypoxia/Reoxygenation (H/R) in H9c2 Cardiomyocytes

-

Cell Line: H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum.

-

Hypoxia Induction:

-

The culture medium is replaced with a glucose-free, serum-free medium.

-

The cells are placed in a hypoxic chamber with a gas mixture of 94% N₂, 5% CO₂, and 1% O₂ for a specified duration (e.g., 3-6 hours).

-

-

Reoxygenation:

-

The cells are returned to a normoxic incubator with regular culture medium for a period of reoxygenation (e.g., 6 hours).

-

-

HSYA Treatment: HSYA is added to the culture medium at various concentrations before the hypoxic insult.

-

Assessment of Cell Injury:

-

Cell Viability: Assessed using assays such as the MTT assay.

-

Enzyme Leakage: Measurement of lactate (B86563) dehydrogenase (LDH) release into the culture medium.

-

Apoptosis: Detected by methods like TUNEL staining or flow cytometry.

-

Oxidative Stress: Measurement of reactive oxygen species (ROS) production using fluorescent probes like DCFH-DA.

-

IV. Signaling Pathways and Mechanisms of Action

HSYA exerts its cardioprotective effects through the modulation of several key signaling pathways.

Akt/Nrf2/HO-1 Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway is a crucial cell survival signaling cascade. HSYA has been shown to activate Akt, which in turn promotes the translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) and upregulates the expression of antioxidant enzymes, including Heme Oxygenase-1 (HO-1). HO-1 plays a critical role in protecting cells from oxidative stress and apoptosis.

NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex that, upon activation by cellular stress or damage, triggers the release of pro-inflammatory cytokines IL-1β and IL-18. HSYA has been shown to inhibit the activation of the NLRP3 inflammasome, thereby reducing the inflammatory response in the myocardium. This inhibitory effect contributes significantly to its cardioprotective properties.

AMPK/mTOR Signaling Pathway

The AMP-activated protein kinase (AMPK) is a key cellular energy sensor that, when activated, promotes energy-producing processes and inhibits energy-consuming ones. The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth and proliferation. In the context of myocardial ischemia, HSYA has been shown to activate AMPK, which in turn inhibits the mTOR signaling pathway. This inhibition of mTOR leads to the induction of autophagy, a cellular process that removes damaged organelles and proteins, thereby promoting cell survival.

References

In Vivo Safety and Toxicology of Hydroxysafflor Yellow A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxysafflor Yellow A (HSYA), a primary active chalcone (B49325) glycoside isolated from the flowers of Carthamus tinctorius L., is extensively investigated for its therapeutic potential in cardiovascular and cerebrovascular diseases.[1][2][3] As HSYA progresses through preclinical and clinical development, a thorough understanding of its in vivo safety and toxicological profile is paramount. This technical guide provides a comprehensive overview of the existing in vivo safety and toxicology data for HSYA. It summarizes key findings from acute, sub-chronic, and developmental toxicity studies, presenting quantitative data in structured tables for comparative analysis. Detailed experimental methodologies for pivotal studies are outlined, and experimental workflows are visualized using Graphviz diagrams. This document is intended to be a critical resource for researchers, scientists, and drug development professionals engaged in the evaluation and development of HSYA-based therapeutics.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose exposure. A key parameter derived from these studies is the median lethal dose (LD50), the dose at which 50% of the test animals are expected to die.

Experimental Data

Specific LD50 values for isolated this compound were not identified in the reviewed literature. However, a study on safflower extracts, where HSYA is a dominant component, provides some insight into its low acute toxicity profile.

| Study Type | Animal Model | Route of Administration | Dose Range | Observation Period | Key Findings | Reference |

| Acute Toxicity of Safflower Extracts | Mice and Rats | Oral | Up to 17 g/kg | 48 hours | No mortality or alterations in stereotype activities observed. | [4] |

Experimental Protocol: Acute Oral Toxicity of Safflower Extracts

-

Test Animals: Male Wistar rats (200±20 g) and male Balb/c mice (25±5 g).

-

Grouping: Animals were divided into groups of five for each dose level.

-

Test Substance: Safflower extracts (IL 111 and LRV 51 51) dissolved in normal saline.

-

Dosage: Overnight-fasted animals received single oral doses of 0.5, 1, 15, and 17 g/kg. Control groups received normal saline.

-

Observation: Animals were observed for mortality and any signs of toxicity for 48 hours post-administration.

Sub-chronic Toxicity

Sub-chronic toxicity studies evaluate the potential adverse effects of a substance following repeated administration over a period of up to 90 days. These studies provide valuable information on target organ toxicity and help establish a No-Observed-Adverse-Effect Level (NOAEL).

Experimental Data

A key sub-chronic toxicity study of HSYA was conducted in Sprague-Dawley rats over a 90-day period.

| Parameter | Dose: 20 mg/kg | Dose: 60 mg/kg | Dose: 180 mg/kg | Control | Reference |

| Blood Coagulation Time | No significant effect | Prolonged | Prolonged | Normal | [5] |

| Liver Index | No significant effect | No significant effect | Increased | Normal | |

| Kidney Histopathology | No significant effect | No significant effect | Round tubular figures, breaking-off of tubular epithelium | Normal | |

| Mortality | None | None | None | None |

-

NOAEL: The No-Observed-Adverse-Effect Level for nephrotoxicity was determined to be 60 mg/kg in this study.

Experimental Protocol: 90-Day Sub-chronic Intraperitoneal Toxicity in Rats

-

Test Animals: Sprague-Dawley (SD) rats.

-

Grouping: Animals were divided into four groups.

-

Test Substance: this compound.

-

Dosage: Daily intraperitoneal (IP) injections of HSYA at doses of 20, 60, and 180 mg/kg for 90 days. A control group received the vehicle.

-

Parameters Monitored: Blood cell count, blood chemical analysis, blood coagulation, body weight, and food consumption.

-

Terminal Procedures: At the end of the 90-day period, animals were euthanized, and organs were subjected to histopathological examination. A recovery group was also observed for 28 days after cessation of treatment to assess the reversibility of effects.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies are conducted to evaluate the potential of a substance to interfere with normal reproduction and development.

Experimental Data

An embryo-fetal developmental toxicity study of HSYA for injection has been conducted in rats. The available information indicates that HSYA is neither embryo-toxic nor maternal-toxic. However, specific quantitative data and detailed experimental parameters from this study were not available in the public domain at the time of this review.

General Experimental Protocol for Embryo-Fetal Developmental Toxicity Studies

These studies are typically conducted in accordance with international guidelines such as those from the OECD and ICH.

-

Test Animals: Commonly conducted in rats and rabbits.

-

Mating: Female animals are mated with males.

-

Dosing Period: The test substance is administered to pregnant females during the period of organogenesis (e.g., gestation days 6-20 in rats).

-

Maternal Evaluation: Pregnant females are monitored for clinical signs of toxicity, body weight changes, and food consumption.

-

Fetal Evaluation: Near term, females are euthanized, and the uterus is examined. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.

References

- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]

- 3. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ojs2.sbmu.ac.ir [ojs2.sbmu.ac.ir]

- 5. The subchronic toxicity of this compound of 90 days repeatedly intraperitoneal injections in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydroxysafflor Yellow A: A Comprehensive Technical Guide on its Chemical Structure, Functional Groups, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysafflor Yellow A (HSYA) is a prominent and highly bioactive quinochalcone C-glycoside extracted from the dried flowers of Carthamus tinctorius L., commonly known as safflower.[1][2] This natural compound is the principal active ingredient in safflower yellow pigments and has garnered significant attention in the scientific community for its wide array of pharmacological effects.[3] HSYA exhibits potent antioxidant, anti-inflammatory, neuroprotective, and cardioprotective properties, making it a promising candidate for the development of novel therapeutics for a variety of diseases, including cardiovascular and cerebrovascular conditions.[1][4] This technical guide provides an in-depth exploration of the chemical structure and functional groups of HSYA, and the molecular signaling pathways it modulates. Detailed experimental protocols for its extraction, analysis, and biological evaluation are also presented to facilitate further research and drug development.

Chemical Structure and Properties

HSYA is a yellow amorphous powder with the molecular formula C₂₇H₃₂O₁₆ and a molecular weight of approximately 612.53 g/mol . Its complex chemical structure is characterized by a C-glucosyl quinochalcone core.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₂₇H₃₂O₁₆ | |

| Molecular Weight | 612.53 g/mol | |

| IUPAC Name | (6E)-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione | |

| CAS Number | 78281-02-4 | |

| Appearance | Yellow amorphous powder | |

| Solubility | Highly soluble in water; sparingly soluble in lipophilic solvents (e.g., ethyl acetate, ether, benzene, chloroform) | |

| Maximum Absorption (λmax) | 403 nm |

Functional Groups and Their Significance

The diverse biological activities of HSYA are intrinsically linked to the presence and arrangement of its various functional groups. These groups influence the molecule's chemical reactivity, solubility, and its interactions with biological targets.

Table 2: Key Functional Groups of this compound and Their Contributions

| Functional Group | Description | Chemical and Biological Significance |

| Hydroxyl (-OH) Groups | Multiple hydroxyl groups are present on the glucose moieties and the chalcone (B49325) backbone. | Contribute to the high water solubility of HSYA. Act as hydrogen donors, which is crucial for the molecule's potent antioxidant and radical scavenging activities. Form hydrogen bonds with biological targets, influencing its binding affinity and pharmacological effects. |

| Phenolic Hydroxyl Group | A hydroxyl group attached to the aromatic ring of the p-hydroxycinnamoyl group. | Plays a significant role in the antioxidant capacity of HSYA by stabilizing free radicals through resonance. Contributes to the molecule's anti-inflammatory properties. |

| p-Conjugated System | An extended system of alternating double and single bonds across the chalcone backbone. | Responsible for the yellow color of HSYA and its characteristic UV-Visible absorption spectrum. Facilitates the delocalization of electrons, which enhances the stability of the molecule and its radical scavenging ability. |

| 1,3-Diketone | A structural motif within the quinochalcone core. | Can exist in equilibrium with its enol tautomer. This functionality can participate in chelation with metal ions and may contribute to its enzymatic inhibitory activities. The C-glycoside bond is located between this group on ring A. |

| C-Glycosidic Bonds | Two glucose units are attached to the cyclohexenone ring via carbon-carbon bonds. | This linkage is more stable to enzymatic and acidic hydrolysis compared to O-glycosidic bonds, which may contribute to the bioavailability and in vivo stability of HSYA. However, the C-glycoside bond located between the 1,3-diketone on ring A is noted to be unstable under certain conditions. |

| Enone and Enol Moieties | The quinochalcone structure contains both enone (α,β-unsaturated ketone) and enol functionalities. | The enone group can act as a Michael acceptor, potentially allowing for covalent interactions with biological nucleophiles, such as cysteine residues in proteins. The enol form contributes to the acidic properties of the molecule and its metal-chelating abilities. |

Modulated Signaling Pathways

HSYA exerts its pharmacological effects by modulating several key intracellular signaling pathways that are central to cellular processes such as inflammation, oxidative stress, and cell survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of inflammatory genes. HSYA has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Activation of this pathway, typically by growth factors, leads to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis. HSYA has been reported to activate the PI3K/Akt pathway, which is believed to contribute to its neuroprotective and cardioprotective effects.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are a group of cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and stress responses. The three major MAPK families are ERK, JNK, and p38. The activation of these pathways involves a three-tiered kinase cascade. HSYA has been shown to modulate MAPK signaling, often inhibiting the pro-inflammatory p38 and JNK pathways while potentially activating the pro-survival ERK pathway.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is the primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes, including HO-1. HSYA is a known activator of the Nrf2/HO-1 pathway, which is a key mechanism underlying its potent antioxidant effects.

References

- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol: Quantification of Hydroxysafflor Yellow A in Plasma using HPLC

Introduction

Hydroxysafflor Yellow A (HSYA) is the primary active component isolated from the flowers of Carthamus tinctorius L., commonly known as safflower.[1][2] It exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticoagulant effects, making it a compound of significant interest in drug development, particularly for cardiovascular and cerebrovascular diseases.[2] Accurate quantification of HSYA in biological matrices such as plasma is crucial for pharmacokinetic, toxicokinetic, and bioavailability studies. This application note provides a detailed protocol for the quantification of HSYA in plasma using a robust High-Performance Liquid Chromatography (HPLC) method coupled with UV or mass spectrometry detection. The described methods are based on established and validated procedures from the scientific literature.

Principle

This method utilizes reversed-phase HPLC to separate this compound from endogenous plasma components. Plasma samples are first treated to remove proteins, typically by precipitation. The resulting supernatant, containing HSYA and an internal standard (IS), is then injected into the HPLC system. The separation is achieved on a C18 column with a suitable mobile phase. Quantification is performed by comparing the peak area ratio of HSYA to the IS against a calibration curve prepared in the same biological matrix. Both UV and tandem mass spectrometry (MS/MS) detection methods are described, with MS/MS offering higher sensitivity and selectivity.

Experimental Workflow

Caption: Workflow for HSYA quantification in plasma.

Detailed Protocols

Protocol 1: HPLC-UV Method

This protocol is adapted from a method developed for the determination of HSYA in rat plasma and is suitable for pharmacokinetic studies.[3]

1. Materials and Reagents

-

This compound (HSYA) reference standard

-

Internal Standard (IS), e.g., p-Hydroxybenzaldehyde[4] or Riboflavin

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Orthophosphoric acid or Acetic acid

-

Purified water (e.g., Milli-Q)

-

Drug-free plasma

2. Instrumentation

-

HPLC system with a UV detector

-

C18 analytical column (e.g., Hypersil BDS-C18, 5 µm, 4.6 x 150 mm)

-

Centrifuge

-

Vortex mixer

3. Sample Preparation

-

Pipette 100 µL of plasma into a microcentrifuge tube.

-

Add the internal standard solution.

-

Add 200-300 µL of methanol to precipitate proteins.

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean tube and inject a portion into the HPLC system.

4. Chromatographic Conditions

-

Mobile Phase: A mixture of methanol, acetonitrile, and 0.7% orthophosphoric acid in water (e.g., 26:2:72 v/v/v). Alternatively, a gradient elution with acetonitrile and aqueous acetic acid can be used.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient

-

Injection Volume: 20 µL

-

Detection Wavelength: 403 nm or 320 nm

Protocol 2: UPLC-MS/MS Method

This protocol offers higher sensitivity and is based on methods developed for human and rat plasma.

1. Materials and Reagents

-

This compound (HSYA) reference standard

-

Internal Standard (IS), e.g., Puerarin or Diazepam

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium (B1175870) acetate (B1210297) or Formic acid

-

Purified water (LC-MS grade)

-

Drug-free plasma

2. Instrumentation

-

UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

C18 analytical column (e.g., Shim-pack VP-ODS C18, 5 µm, 4.6 x 150 mm or Acquity UPLC C18, 1.7 µm, 2.1 x 50 mm).

-

Solid-phase extraction (SPE) cartridges or protein precipitation supplies.

3. Sample Preparation (Solid-Phase Extraction)

-

Condition an SPE cartridge according to the manufacturer's instructions.

-

Load 100 µL of plasma (pre-treated as required) onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute HSYA and the IS with a suitable solvent (e.g., methanol).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

Inject a portion into the UPLC-MS/MS system.

4. Chromatographic and Mass Spectrometric Conditions

-

Mobile Phase: Isocratic elution with methanol and 5 mM ammonium acetate (80:20, v/v).

-

Flow Rate: 0.5 - 1.0 mL/min

-

Column Temperature: 30-40 °C

-

Injection Volume: 2-10 µL

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for HSYA.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

HSYA: m/z 611.19 → 491.19

-

Puerarin (IS): m/z 415.19 → 295.10

-

Method Validation Summary

A summary of typical validation parameters for the quantification of HSYA in plasma is presented below. These values are compiled from various published methods.

| Parameter | HPLC-UV Method | UPLC-MS/MS Method |

| Linearity Range | 0.03 - 2.56 µg/mL | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.999 | ≥ 0.999 |

| Lower Limit of Quantification (LLOQ) | 30 ng/mL | 1 ng/mL |

| Intra-day Precision (%RSD) | < 12.5% | < 10% |

| Inter-day Precision (%RSD) | < 12.5% | < 10% |

| Accuracy | Within ±15% | Within ±10% |

| Recovery | 64.1 - 103.7% | ~81.7% |

Bioanalytical Method Validation Logical Flow

Caption: Key parameters in bioanalytical method validation.

Discussion

The choice between an HPLC-UV and a UPLC-MS/MS method depends on the required sensitivity and the complexity of the study. The HPLC-UV method is simpler and more accessible but has a higher limit of quantification. The UPLC-MS/MS method provides superior sensitivity and selectivity, making it the preferred choice for studies requiring low detection limits, such as in human pharmacokinetic studies after low dosage.

Sample preparation is a critical step. Protein precipitation is a straightforward and widely used technique for HSYA extraction from plasma. However, solid-phase extraction, although more complex, can provide cleaner extracts and reduce matrix effects, which is particularly important for MS-based detection.

Method validation should be performed according to international guidelines (e.g., ICH M10) to ensure the reliability of the generated data. This includes a thorough evaluation of selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability of the analyte in the biological matrix.

Conclusion

The HPLC-UV and UPLC-MS/MS methods described provide robust and reliable approaches for the quantification of this compound in plasma. The detailed protocols and validation data summary offer a comprehensive guide for researchers, scientists, and drug development professionals to implement these methods in their laboratories for pharmacokinetic and other related studies. The selection of the appropriate method and careful validation are paramount to obtaining high-quality, reliable data.

References

- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Determination of this compound in rat plasma and tissues by high-performance liquid chromatography after oral administration of safflower extract or safflor yellow - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vivo Experimental Design for Hydroxysafflor Yellow A (HSYA) in a Cerebral Ischemia Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo experiments to evaluate the neuroprotective effects of Hydroxysafflor yellow A (HSYA) in a cerebral ischemia model. The protocols and data presented are compiled from multiple preclinical studies and are intended to serve as a foundational resource for investigating the therapeutic potential of HSYA in ischemic stroke.

Introduction

This compound (HSYA) is a primary active component extracted from the safflower plant (Carthamus tinctorius L.).[1][2] It has garnered significant interest for its potential therapeutic applications in cardiovascular and cerebrovascular diseases.[1] Preclinical studies have demonstrated that HSYA possesses multiple neuroprotective properties, including reducing neurological deficits, decreasing infarct volume, and mitigating brain edema in animal models of cerebral ischemia.[1][3] The mechanisms underlying these effects are multifaceted, involving the modulation of various signaling pathways related to inflammation, apoptosis, and oxidative stress.

These notes will detail the experimental design, protocols, and data presentation for in vivo studies of HSYA, focusing on the widely used Middle Cerebral Artery Occlusion (MCAO) model in rats.

In Vivo Experimental Design

A robust in vivo experimental design is crucial for obtaining reliable and reproducible data. The following sections outline the key components of a typical study investigating HSYA in a cerebral ischemia model.

Animal Model

The most common animal model for focal cerebral ischemia is the transient Middle Cerebral Artery Occlusion (MCAO) model in rats, typically male Wistar or Sprague-Dawley rats. This model effectively mimics the pathophysiology of ischemic stroke in humans.

HSYA Dosing and Administration

HSYA is typically dissolved in 0.9% saline for administration.

-

Effective Dose Range: Studies have shown that HSYA is effective in a dose-dependent manner, with significant neuroprotective effects observed at doses of 4 mg/kg, 8 mg/kg, and 16 mg/kg. Doses of 3.0 mg/kg and 6.0 mg/kg have also been reported to be effective.

-

Administration Route: Common administration routes include intravenous (tail vein) injection and intra-arterial (unilateral common carotid artery) injection.

-

Therapeutic Time Window: The timing of HSYA administration is critical. The most significant therapeutic effects are observed when HSYA is administered within 3 hours after the onset of ischemia.

Experimental Groups

A typical experimental design includes the following groups:

-

Sham-operated Group: Undergoes the surgical procedure without MCAO.

-

Model (MCAO) Group: Undergoes MCAO and receives a vehicle (e.g., saline).

-

HSYA Treatment Groups: Undergo MCAO and receive different doses of HSYA (e.g., 4, 8, and 16 mg/kg).

-

Positive Control Group (Optional): Undergoes MCAO and receives a known neuroprotective agent (e.g., Nimodipine).

Outcome Measures

A comprehensive evaluation of HSYA's efficacy involves multiple outcome measures assessed at specific time points (e.g., 24 hours post-MCAO).

-

Neurological Deficit Scoring: Evaluates motor and neurological function.

-

Infarct Volume Measurement: Quantifies the extent of brain tissue damage.

-

Brain Edema Assessment: Measures the water content in the brain tissue.

-

Molecular and Cellular Analysis: Includes Western blotting, immunohistochemistry, and TUNEL assays to investigate protein expression, cellular changes, and apoptosis in the ischemic penumbra.

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo studies on HSYA in cerebral ischemia models.

Table 1: Effect of HSYA on Neurological Deficit Scores, Infarct Volume, and Brain Edema

| HSYA Dose (mg/kg) | Administration Route | Therapeutic Time Window | Neurological Deficit Score Reduction | Infarct Volume Reduction (%) | Brain Edema Reduction | Reference |